3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
Overview
Description
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid is a heterocyclic compound that features a benzoic acid moiety linked to a 1,2,4-oxadiazole ringThe molecular formula of this compound is C10H8N2O3, and it has a molecular weight of 204.18 g/mol .
Mechanism of Action
Target of Action
Compounds with similar structures have been studied for their interaction with trypanosoma cruzi cysteine protease cruzain .
Mode of Action
It’s worth noting that similar compounds have been studied for their interaction with their targets using molecular docking . This suggests that the compound might interact with its targets in a similar manner.
Result of Action
Similar compounds have been evaluated for their cytotoxicity and anti-trypanosomal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with benzoic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
- 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid
Uniqueness
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid is unique due to the specific positioning of the oxadiazole ring and the methyl group, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs .
Biological Activity
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, anti-inflammatory, and potential anticancer effects, supported by recent research findings and case studies.
- Molecular Formula : C10H8N2O3
- Molecular Weight : 204.185 g/mol
- CAS Number : 475105-77-2
- InChI Key : JHLHKCWPDVKWNS-UHFFFAOYSA-N
1. Antimicrobial Activity
Research has demonstrated that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. In a study examining various oxadiazole derivatives, it was found that several compounds showed significant activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for certain derivatives ranged from 750 μg/mL to lower concentrations, indicating potent antimicrobial effects .
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
3f | 500 | Antibacterial |
3j | 250 | Antifungal |
3l | 750 | Antifungal |
2. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using the DPPH radical scavenging assay. Results indicated that this compound possesses significant free radical scavenging ability, comparable to standard antioxidants such as ascorbic acid. The percentage inhibition of radicals ranged from 32% to 87%, depending on the concentration tested .
3. Anti-inflammatory Activity
In vivo studies have shown that oxadiazole derivatives can significantly reduce inflammation. For instance, compounds were tested in carrageenan-induced paw edema models in rats, demonstrating a mean edema inhibition ranging from 23.6% to 82.3%. This suggests that the compound may have therapeutic potential in treating inflammatory conditions .
4. Anticancer Potential
Recent studies have explored the anticancer properties of oxadiazole derivatives. In vitro assays demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on several synthesized oxadiazole derivatives revealed that the compound exhibited superior antimicrobial activity against Staphylococcus aureus and Candida albicans when compared to traditional antibiotics. The research highlighted the potential for developing new antimicrobial agents from oxadiazole scaffolds .
Case Study 2: Antioxidant and Anti-inflammatory Effects
In a comparative analysis involving multiple oxadiazole derivatives, it was found that compounds similar to this compound showed promising results in reducing oxidative stress markers in animal models while also demonstrating significant anti-inflammatory effects through inhibition of pro-inflammatory cytokines .
Properties
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-11-9(15-12-6)7-3-2-4-8(5-7)10(13)14/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXOPMMHYKGSJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640210 | |
Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915707-45-8 | |
Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915707-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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